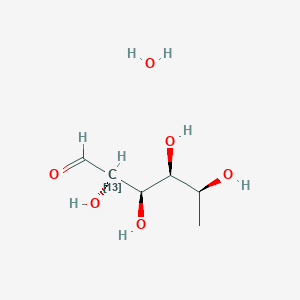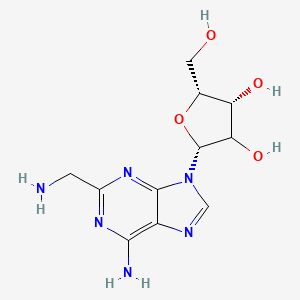
Rhamnose-13C-1 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhamnose-13C-1 (monohydrate) is a stable isotope-labeled compound of rhamnose, a naturally occurring monosaccharide found in plants and bacteria. The compound is labeled with carbon-13 at the first carbon position, making it useful for various scientific research applications, particularly in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnose-13C-1 (monohydrate) typically involves the incorporation of carbon-13 into the rhamnose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of rhamnose. The reaction conditions often involve enzymatic or chemical methods to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of Rhamnose-13C-1 (monohydrate) involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled rhamnose is then extracted and purified to obtain the monohydrate form. This method ensures a consistent and high yield of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
Rhamnose-13C-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: Rhamnose can be oxidized to produce rhamnonic acid.
Reduction: Reduction of rhamnose can yield rhamnitol.
Substitution: Rhamnose can participate in substitution reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or enzymes for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include rhamnonic acid, rhamnitol, and various glycosides, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
Rhamnose-13C-1 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of rhamnose in various biochemical pathways.
Biology: Employed in studies of bacterial cell wall biosynthesis and plant glycoside metabolism.
Medicine: Utilized in cancer research as a component of immunogens for immunotherapy.
Industry: Applied in the food and beverage industry as a marker for intestinal absorption studies
Mecanismo De Acción
The mechanism of action of Rhamnose-13C-1 (monohydrate) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. Molecular targets include enzymes involved in glycoside hydrolysis and synthesis, as well as pathways related to bacterial cell wall formation and plant metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Rhamnose-13C-2 (monohydrate): Another isotope-labeled form of rhamnose with carbon-13 at the second carbon position.
Unlabeled Rhamnose: The natural form of rhamnose without any isotopic labeling.
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in bacterial cell wall biosynthesis.
Uniqueness
Rhamnose-13C-1 (monohydrate) is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and tracer experiments. This specificity allows for precise tracking and analysis of its biochemical transformations compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(213C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i4+1; |
Clave InChI |
CBDCDOTZPYZPRO-NWVTVKHOSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O.O |
SMILES canónico |
CC(C(C(C(C=O)O)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)





![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

![ethyl N-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B12409139.png)
